molecular formula C11H12Cl2O3 B14780399 Ethyl 2,5-dichloro-4-ethoxybenzoate

Ethyl 2,5-dichloro-4-ethoxybenzoate

Cat. No.: B14780399
M. Wt: 263.11 g/mol
InChI Key: XZXNXCMYTWXRJJ-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichloro-4-ethoxybenzoate is an organic compound with the molecular formula C11H12Cl2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms, an ethoxy group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dichloro-4-ethoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dichloro-4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used.

Major Products Formed

Scientific Research Applications

Ethyl 2,5-dichloro-4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-dichloro-4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5-dichloro-4-ethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and research applications where other compounds may not be suitable .

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

ethyl 2,5-dichloro-4-ethoxybenzoate

InChI

InChI=1S/C11H12Cl2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

XZXNXCMYTWXRJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)OCC)Cl

Origin of Product

United States

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